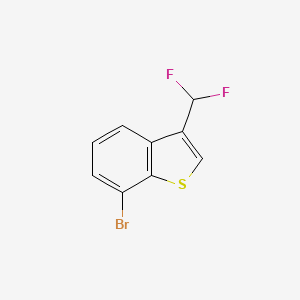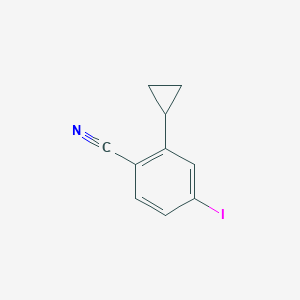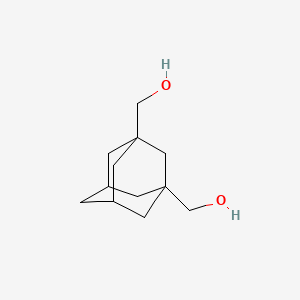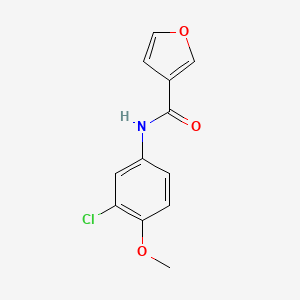
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline” is a complex organic molecule that contains several functional groups, including a quinoline ring, a sulfonyl group, an ethoxy group, and a methylpiperazine group . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a nitrogen-containing bicyclic compound . The other functional groups (sulfonyl, ethoxy, and methylpiperazine) would be attached to this ring at the specified positions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the quinoline ring might undergo electrophilic aromatic substitution .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with various receptors, including thehuman dopamine D4 receptor . The role of the D4 receptor is significant in the dopaminergic system, influencing various neurological and psychiatric conditions.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other piperazine-containing compounds, it may act as anantagonist at its target receptor . This means it could bind to the receptor and block its activation, preventing the normal cellular response.
Pharmacokinetics
The presence of a piperazine ring in its structure is known to positively modulate the pharmacokinetic properties of a drug substance .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
1. Investigating the potential use of 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline in combination with other anti-cancer agents.
2. Studying the mechanism of action of this compound to better understand its potential as an anti-cancer agent.
3. Investigating the potential use of this compound in the treatment of other diseases such as malaria and tuberculosis.
4. Studying the biochemical and physiological effects of this compound to better understand its potential as a therapeutic agent.
5. Investigating the potential use of this compound in combination with other therapies such as radiation and chemotherapy.
Métodos De Síntesis
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves a multi-step process. The starting materials are 4-chlorobenzenesulfonyl chloride, ethyl 6-aminoquinoline-3-carboxylate, and 4-methylpiperazine. The reaction is carried out in the presence of a base and a solvent to yield the desired product.
Aplicaciones Científicas De Investigación
Research has shown that 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline has potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of other diseases such as malaria and tuberculosis.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-29-17-6-9-20-19(14-17)22(26-12-10-25(2)11-13-26)21(15-24-20)30(27,28)18-7-4-16(23)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZMYZLXYDTHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)
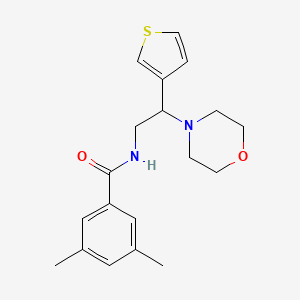
![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)
![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
